molecular formula C9H10N2O3 B1306872 N-methyl-N-(2-nitrophenyl)acetamide CAS No. 7418-33-9

N-methyl-N-(2-nitrophenyl)acetamide

Cat. No.: B1306872
CAS No.: 7418-33-9
M. Wt: 194.19 g/mol
InChI Key: KYRBLTADDMVJTF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3. It is a derivative of acetamide where the nitrogen atom is substituted with a methyl group and a 2-nitrophenyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

N-methyl-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(2-nitrophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. For example, the reaction can be carried out in a solvent like toluene with a base such as sodium carbonate to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Reduction: 2-amino-N-methylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: Acetic acid and 2-nitroaniline.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-nitrophenyl)acetamide involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a nucleophile in substitution reactions, modifying other molecules and influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-nitrophenyl)acetamide
  • N-methyl-N-(2-methyl-4-nitrophenyl)acetamide
  • N-methyl-N-(2-chlorophenyl)acetamide

Uniqueness

N-methyl-N-(2-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-methyl-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-5-3-4-6-9(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRBLTADDMVJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393272
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-33-9
Record name N-Methyl-N-(2-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.58 g of sodium hydride (60% content) was suspended in 19.8 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 19.8 g of a tetrahydrofuran solution containing 2.50 g of 2-nitroaniline was added dropwise over 1 hr, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 2.01 g of acetic acid anhydride was added over 1 hr at room temperature and stirred for 2 hours. To the reaction mixture, 2.49 g of dimethyl sulfate were added at room temperature and stirred for 1 hr. The reaction mixture was added to water and the separated organic layer was washed with saline then the organic layer was analyzed by high performance liquid chromatography to find the yield of the desired product was 78%.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
Quantity
19.8 g
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
19.8 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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